2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol
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Overview
Description
2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol is a chemical compound that features a brominated pyrimidine ring attached to a cyclobutanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is carried out in an organic solvent such as acetonitrile, and the mixture is stirred at room temperature overnight .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol moiety can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Formation of a cyclobutanone derivative.
Reduction: Formation of 2-[(5-Aminopyrimidin-2-yl)amino]cyclobutan-1-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The brominated pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The cyclobutanol moiety may enhance the compound’s binding affinity and specificity for its targets . Pathways involved in its action may include inhibition of DNA synthesis or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrimidine: A precursor in the synthesis of 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol.
2-Amino-6-bromopyridine: Another brominated heterocycle with similar reactivity.
2-Amino-5-iodopyrimidine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of both a brominated pyrimidine ring and a cyclobutanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(5-bromopyrimidin-2-yl)amino]cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-5-3-10-8(11-4-5)12-6-1-2-7(6)13/h3-4,6-7,13H,1-2H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTFRQLOGCLOPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=C(C=N2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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